molecular formula C18H17FN2O5S B2458076 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 954634-64-1

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide

Cat. No.: B2458076
CAS No.: 954634-64-1
M. Wt: 392.4
InChI Key: DISOLBZTTDUCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide is a synthetic organic compound with potential applications across various fields of science and industry. Its intricate structure, combining a benzo[d][1,3]dioxole moiety, a pyrrolidinone core, and a fluorobenzenesulfonamide group, makes it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-9-12-7-18(22)21(10-12)13-5-6-15-16(8-13)26-11-25-15/h1-6,8,12,20H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISOLBZTTDUCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzo[d][1,3]dioxole ring: : Typically starting from catechol derivatives under oxidative conditions.

  • Synthesis of the pyrrolidinone core: : This might involve cyclization reactions starting from amino acids or their derivatives.

  • Introduction of the fluorobenzenesulfonamide group: : This step often utilizes sulfonylation reactions with fluorobenzene derivatives.

Industrial Production Methods

While lab-scale synthesis is well-documented, scaling up to industrial production would likely require optimization of these steps to improve yield and reduce cost. Techniques such as continuous flow chemistry and process intensification might be employed to achieve industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the benzo[d][1,3]dioxole moiety.

  • Reduction: : The pyrrolidinone core can participate in reduction reactions under appropriate conditions.

  • Substitution: : Aromatic substitutions, particularly on the fluorobenzene ring, are plausible.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO₄, CrO₃

  • Reducing agents: : NaBH₄, LiAlH₄

  • Substitution reagents: : Halogenation agents, electrophilic aromatic substitution reagents

Major Products Formed

Depending on the reaction, major products might include:

  • Oxidized or reduced derivatives of the original compound

  • Substituted analogs with varying functional groups on the aromatic rings

Scientific Research Applications

Chemistry

  • Catalysis: : Potential use as a ligand in metal-catalyzed reactions.

  • Materials Science: : Use in the development of novel polymers and materials with specific electronic properties.

Biology

  • Pharmacology: : Exploration as a potential therapeutic agent, particularly due to its unique structure which might interact with biological targets in novel ways.

  • Biochemistry: : Study of its interactions with enzymes and proteins to elucidate new pathways.

Medicine

  • Drug Development: : Investigation into its potential as a lead compound for developing new drugs, particularly in the field of oncology and neurology.

Industry

  • Chemical Industry: : Use in the synthesis of advanced intermediates for various industrial applications.

  • Pharmaceutical Industry: : Application in the development of new pharmaceuticals.

Mechanism of Action

The exact mechanism by which N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide exerts its effects depends largely on its application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The fluorobenzenesulfonamide group could play a role in binding affinity, while the pyrrolidinone core might influence the compound's pharmacokinetics.

Comparison with Similar Compounds

When compared to similar compounds like:

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-benzenesulfonamide

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide stands out due to its unique combination of a fluorinated aromatic ring and a sulfonamide group, potentially imparting distinct physicochemical properties such as improved solubility and binding characteristics.

There we have it—an in-depth look at this compound

Biological Activity

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20FN2O4S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_2\text{O}_4\text{S}

This compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring, which is further substituted with a fluorobenzenesulfonamide group. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and fluorouracil have shown promising results against various human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancers . The mechanism of action often involves the inhibition of key enzymes involved in DNA synthesis and repair.

Compound Cell Line IC50 (µM) Activity
7aMCF-710.5Significant
7bDU-1458.2Promising
7cA5499.0Effective

Anti-inflammatory and Analgesic Properties

The compound also demonstrates anti-inflammatory and analgesic effects. Research has shown that related sulfonamide derivatives can inhibit inflammatory cytokines and reduce pain responses in animal models . These properties make it a candidate for further development in treating inflammatory diseases.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial activity against various bacterial strains. Studies indicate that the benzo[d][1,3]dioxole structure enhances the compound's ability to penetrate bacterial membranes, leading to effective inhibition of growth .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptors involved in pain and inflammation.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication processes critical for cancer cell survival.

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated that modifications at the pyrrolidine ring significantly enhanced anticancer efficacy against MCF-7 cells. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compounds .

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in a marked reduction in paw swelling and inflammatory markers compared to controls .

Q & A

Q. What are the optimal synthetic routes and purification methods for N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-amine with a pyrrolidinone derivative to form the 5-oxopyrrolidin-3-yl scaffold.
  • Step 2 : Functionalization via nucleophilic substitution or reductive amination to introduce the fluorobenzenesulfonamide group.
  • Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
    Key reaction conditions include anhydrous solvents (e.g., THF), inert atmospheres (N₂/Ar), and catalysts like Pd/C for hydrogenation steps . Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. How can solubility and stability profiles of this compound be systematically evaluated?

  • Methodological Answer :
  • Solubility : Use shake-flask method in solvents (e.g., DMSO, PBS, ethanol) at 25°C. Quantify via UV-Vis spectroscopy or HPLC against a calibration curve .
  • Stability : Conduct accelerated stability studies under stress conditions (40°C/75% RH, acidic/basic buffers). Monitor degradation via HPLC-MS to identify breakdown products .

Q. What characterization techniques are critical for confirming structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorobenzenesulfonamide protons at δ 7.2–8.1 ppm, benzo[d][1,3]dioxole protons at δ 5.9–6.1 ppm) .
  • HRMS : Validate molecular formula (e.g., expected [M+H]+ ion for C₁₉H₁₈FNO₅S: 392.0967) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular interactions .

Advanced Research Questions

Q. How can researchers assess the compound’s biological activity in inflammatory or oxidative stress pathways?

  • Methodological Answer :
  • In vitro assays :
  • Anti-inflammatory : Measure TNF-α/IL-6 inhibition in LPS-stimulated macrophages (ELISA) .
  • Antioxidant : Evaluate free radical scavenging (DPPH/ABTS assays) and SOD/CAT enzyme modulation .
  • In vivo models : Use murine carrageenan-induced paw edema or DSS-induced colitis to validate activity .

Q. What experimental strategies elucidate its mechanism of action as a potential enzyme inhibitor?

  • Methodological Answer :
  • Enzyme kinetics : Perform Michaelis-Menten assays with COX-2 or LOX enzymes. Monitor inhibition via fluorescence/quenching (e.g., IC₅₀ determination) .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .

Q. How should contradictory data on solubility or bioactivity be resolved?

  • Methodological Answer :
  • Reproducibility checks : Verify purity (>95% via HPLC) and batch consistency.
  • Experimental variables : Control solvent polarity, pH, and temperature during solubility/bioactivity assays. Cross-validate using orthogonal methods (e.g., LC-MS vs. NMR) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding poses with COX-2 or NF-κB targets (PDB IDs: 5KIR, 1NFI).
  • QSAR modeling : Train models on analogs (e.g., substituent effects of fluorobenzene vs. difluorobenzene) to predict bioactivity .

Q. How can researchers optimize selectivity between related biological targets?

  • Methodological Answer :
  • Selectivity screening : Profile against kinase panels or GPCR libraries (Eurofins).
  • Proteomic profiling : Use thermal shift assays (CETSA) to identify off-target interactions .

Q. What strategies mitigate side reactions during synthesis (e.g., sulfonamide hydrolysis)?

  • Methodological Answer :
  • Reaction optimization : Use mild bases (e.g., NaHCO₃) and low temperatures (<0°C) during sulfonylation.
  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups .

Q. How do structural modifications (e.g., fluorobenzene vs. benzo[d][1,3]dioxole) impact pharmacokinetics?

  • Methodological Answer :
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor half-life via LC-MS.
  • LogP determination : Compare octanol/water partitioning to assess lipophilicity changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.